molecular formula C7H4Br2ClF B14035460 1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene

1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene

Cat. No.: B14035460
M. Wt: 302.36 g/mol
InChI Key: XGMIFGHPALKYOC-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene is an aromatic compound with the molecular formula C7H4Br2ClF. It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzene (toluene) using bromine, chlorine, and fluorine under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the halogen atoms are introduced sequentially.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient halogenation. The use of continuous flow reactors and advanced separation techniques further enhances the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-chloro-5-fluoro-4-methylbenzene involves its interaction with various molecular targets. The halogen atoms and the methyl group influence its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its halogen atoms can participate in halogen bonding, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene
  • 1,3-Dibromo-5-fluorobenzene
  • 1,3-Dibromo-2,5-difluoro-4-iodobenzene

Uniqueness

1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene is unique due to the specific combination of halogen atoms and the methyl group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H4Br2ClF

Molecular Weight

302.36 g/mol

IUPAC Name

1,3-dibromo-2-chloro-5-fluoro-4-methylbenzene

InChI

InChI=1S/C7H4Br2ClF/c1-3-5(11)2-4(8)7(10)6(3)9/h2H,1H3

InChI Key

XGMIFGHPALKYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)Cl)Br

Origin of Product

United States

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